Tavilermide

Catalog No.
S544615
CAS No.
263251-78-1
M.F
C24H32N6O11
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tavilermide

CAS Number

263251-78-1

Product Name

Tavilermide

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid

Molecular Formula

C24H32N6O11

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1

InChI Key

DVJXNXPFYJIACK-ULQDDVLXSA-N

SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Tavilermide

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O

Description

The exact mass of the compound Tavilermide is 580.21291 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nerve Growth Factor (NGF) Pathway Activation:

  • Tavilermide acts as a ligand, a molecule that binds to a specific receptor, for the Nerve Growth Factor (NGF) receptor TrkA. NGF plays a crucial role in the development, survival, and maintenance of neurons [].
  • By binding to TrkA, Tavilermide is thought to activate the NGF signaling pathway, potentially leading to increased nerve cell growth and function [].

Dry Eye Disease Research:

  • Dry eye disease is a condition characterized by insufficient tear production or quality, leading to discomfort and vision problems.
  • Studies have explored Tavilermide as a potential treatment for dry eye disease due to its ability to activate the NGF pathway, which may promote the health and function of corneal nerves.
  • However, clinical trials haven't shown conclusive evidence of its effectiveness for dry eye disease.

Other Potential Applications:

  • Research suggests that the NGF pathway plays a role in various neurological conditions. Due to its TrkA-activating properties, Tavilermide has been investigated for its potential application in treating conditions like neurotrophic keratitis (a rare eye disease affecting the cornea) and neurodegenerative diseases like Alzheimer's disease [].
  • However, more research is needed to determine its efficacy in these areas.

Tavilermide, also known as MIM-D3, is a small-molecule peptidomimetic compound developed by Mimetogen Pharmaceuticals. It is designed to function as a partial agonist of the neurotrophic tyrosine kinase receptor 1 (TrkA), which plays a crucial role in the development and maintenance of the nervous system, particularly in the context of neurotrophic signaling. Tavilermide is primarily being investigated for its therapeutic potential in treating keratoconjunctivitis sicca, commonly known as dry eye syndrome. Its chemical formula is C24H32N6O11C_{24}H_{32}N_{6}O_{11}, and it has a molecular weight of approximately 580.55 g/mol .

, primarily focusing on peptide coupling and cyclization. The general procedure includes:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques, where protected amino acids are coupled using activating agents like N,N'-Diisopropylcarbodiimide and Oxyma.
  • Deprotection: Removal of protective groups using piperidine in a dimethylformamide solvent.
  • Cyclization: Formation of cyclic structures through the addition of reagents such as hexafluoroisopropanol and various coupling agents to facilitate the reaction.
  • Purification: The final product is purified using high-performance liquid chromatography to ensure the removal of unreacted materials and by-products .

Tavilermide exhibits significant biological activity as a TrkA receptor agonist. By mimicking nerve growth factor, it promotes neuronal survival, differentiation, and proliferation. Its mechanism of action involves binding to the TrkA receptor, leading to receptor dimerization, autophosphorylation, and subsequent activation of downstream signaling pathways that are critical for neuronal health .

The compound has shown promise in inducing mucin production in ocular tissues, which is vital for maintaining a healthy tear film and protecting the ocular surface in dry eye conditions .

The synthesis of Tavilermide involves multiple steps:

  • Starting Materials: The synthesis begins with N-Boc-cis-4-N-Fmoc-amino-L-proline and other amino acids.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields during peptide coupling.
  • Cyclization Process: Following linear peptide formation, cyclization is achieved through specific reagents that facilitate ring closure.
  • Final Cleavage: The cyclic peptide is cleaved from the resin and deprotected to yield Tavilermide .

Studies have indicated that Tavilermide interacts specifically with TrkA receptors, enhancing their activation without overstimulation, which can lead to adverse effects. Its selectivity for TrkA over other neurotrophic receptors suggests a favorable safety profile for therapeutic use in dry eye syndrome . Further interaction studies are necessary to fully understand its pharmacodynamics and potential off-target effects.

Tavilermide shares structural and functional similarities with several other compounds that target neurotrophic receptors or exhibit peptidomimetic properties. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
Nerve Growth FactorProteinTrkA receptor agonistNatural ligand for TrkA
BaclofenGABA-B receptor agonistInhibitory neurotransmitterUsed primarily for muscle spasticity
DexamethasoneCorticosteroidAnti-inflammatoryBroad-spectrum anti-inflammatory effects
SemaglutideGLP-1 receptor agonistRegulates glucose metabolismUsed for diabetes management

Tavilermide's unique positioning as a peptidomimetic specifically designed for ocular applications sets it apart from these compounds, emphasizing its targeted therapeutic role in ophthalmology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

580.21290586 g/mol

Monoisotopic Mass

580.21290586 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NMG938VJ6T

Other CAS

263251-78-1

Wikipedia

Tavilermide

Dates

Modify: 2024-02-18

Explore Compound Types